“1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid” is a chemical compound with the CAS Number: 146000-38-6. It has a molecular weight of 243.3. The IUPAC name for this compound is 1-[(tert-butoxycarbonyl)(methyl)amino]cyclopentanecarboxylic acid.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13(4)12(9(14)15)7-5-6-8-12/h5-8H2,1-4H3,(H,14,15). This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 243.3. The InChI code, which represents its molecular structure, is 1S/C12H21NO4/c1-11(2,3)17-10(16)13(4)12(9(14)15)7-5-6-8-12/h5-8H2,1-4H3,(H,14,15).
Chemical Reactions Analysis
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine. []
Peptide Coupling: The carboxylic acid group can be activated for peptide bond formation with other amino acids, enabling the incorporation of this building block into peptide chains. []
Applications
Peptide Science: As a building block for the synthesis of modified peptides and peptidomimetics. Its cyclic structure could introduce conformational constraints, potentially influencing peptide folding and biological activity. []
Related Compounds
Compound Description: N-Boc (2R)-1,4-oxazepane-2-carboxylic acid is a seven-membered lactam synthesized from methyl (2R)-glycidate. The key step in its synthesis involves a lipase-catalyzed regioselective lactamization, highlighting the use of enzymatic reactions in constructing cyclic structures [].
Compound Description: This compound represents a class of azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics valuable in structure-activity studies for peptide-based drug discovery []. The synthesis of this compound utilizes a Michael addition strategy to build the bicyclic system.
Relevance: While structurally distinct from 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane highlights the broader context of using cyclic amino acid derivatives in medicinal chemistry. Both compounds share the common feature of a tert-butoxycarbonyl (Boc) protected amine, a widely employed protecting group in peptide synthesis.
Compound Description: These tricyclic amino acid scaffolds are designed to mimic PPII helices, important structural motifs in protein-protein interactions. They belong to the class of polycyclic proline-derived scaffolds (ProMs) used for constructing conformationally defined dipeptide analogs [].
Relevance: Although structurally different from 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid, ProM-4 and ProM-8 highlight the importance of cyclic amino acid derivatives in mimicking specific peptide conformations. While 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid contains a single cyclopentane ring, ProM-4 and ProM-8 have more complex tricyclic structures. This comparison emphasizes the diversity in cyclic scaffolds employed to modulate peptide structure and function.
Compound Description: This compound serves as a key intermediate in the synthesis of amisulpride, an atypical antipsychotic drug. The synthesis involves protecting the amine group with a tert-butoxycarbonyl (Boc) group [].
Relevance: 4-(N-tert-butoxycarbonyl)amino-2-methoxy group-5-ethylsulfonyl benzoic acid, while structurally distinct from 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid, underscores the importance of Boc-protected amines in the synthesis of various biologically active compounds, including pharmaceuticals. The presence of a carboxylic acid group is another shared feature between the two compounds, suggesting potential similarities in their chemical reactivity.
Compound Description: This group of compounds represents modified bombesin (BN) antagonists, specifically pseudononapeptides containing a reduced peptide bond (CH2-NH) and variations at the C-terminus, such as Leu-Ψ(CH2N)-Tac-NH2 (Tac = thiazolidine-4-carboxylic acid) and its derivatives. These modifications enhance their antagonistic potency against BN, potentially useful for treating cancers where BN acts as an autocrine growth factor [].
Relevance: Though structurally very different from 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid, the BN antagonists highlight the use of modified amino acids and peptides in drug design. Both the target compound and the BN antagonists employ cyclic structures, albeit with vastly different complexity and biological targets. This comparison illustrates the broad application of cyclic structures in various chemical and biological contexts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Decanoic acid-d19 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.
Labeled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.